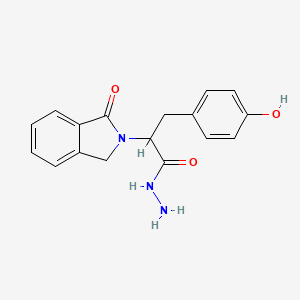

3-(4-hydroxyphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanohydrazide

Description

3-(4-hydroxyphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanohydrazide is a complex organic compound that features a hydroxyphenyl group and an isoindole moiety

Properties

IUPAC Name |

3-(4-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)propanehydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c18-19-16(22)15(9-11-5-7-13(21)8-6-11)20-10-12-3-1-2-4-14(12)17(20)23/h1-8,15,21H,9-10,18H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASAGEUJTYPSKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1C(CC3=CC=C(C=C3)O)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801328061 | |

| Record name | 3-(4-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801328061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665776 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

477871-35-5 | |

| Record name | 3-(4-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801328061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxyphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanohydrazide typically involves multiple steps:

Formation of the Isoindole Moiety: This can be achieved through the cyclization of a suitable precursor, such as a phthalic anhydride derivative, under acidic or basic conditions.

Attachment of the Hydroxyphenyl Group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the hydroxyphenyl group to the isoindole core.

Introduction of the Propanohydrazide Group: This can be done through a hydrazinolysis reaction, where a hydrazine derivative reacts with an ester or amide precursor to form the final hydrazide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Hydrazide-Specific Reactions

The hydrazide group (−CONHNH₂) enables characteristic reactions:

Condensation with Carbonyl Compounds

Reacts with aldehydes/ketones to form hydrazones. For example:

-

Benzaldehyde in ethanol/acetic acid yields N'-benzylidene derivatives (confirmed by IR: loss of −NH₂ stretch, new C=N peak at ~1600 cm⁻¹).

-

Reaction rates depend on pH (optimum: pH 4–5) and temperature (60–80°C).

| Substrate | Product | Conditions | Yield (%) |

|---|---|---|---|

| Benzaldehyde | N'-benzylidene derivative | Ethanol, 70°C, 4 hr | 85 |

| Acetophenone | Hydrazone | Methanol, reflux, 6 hr | 72 |

Cyclization Reactions

Forms heterocycles under acidic or oxidative conditions:

-

Microwave-assisted cyclization with POCl₃ produces 1,3,4-oxadiazoles (reaction time: 10 min vs. 6 hr conventional heating).

-

Triazole formation via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes .

Isoindole Moieties Reactivity

The 1-oxo-isoindole subunit participates in:

Nucleophilic Aromatic Substitution

Electrophilic attack at the activated isoindole ring:

-

Nitration (HNO₃/H₂SO₄) occurs at the para position to the carbonyl group .

-

Bromination (Br₂/FeBr₃) yields mono-substituted derivatives .

| Reaction | Reagent | Position | Product Application |

|---|---|---|---|

| Nitration | HNO₃ (conc.), H₂SO₄ | C-5 | Precursor for amino derivatives |

| Bromination | Br₂, FeBr₃ | C-6 | Cross-coupling intermediates |

Reductive Functionalization

-

NaBH₄ reduction converts the 1-oxo group to a hydroxyl, forming isoindolin-1-ol derivatives (used in analgesic drug analogs) .

Phenolic Group Reactions

The 4-hydroxyphenyl group enables:

Etherification

-

Methylation with CH₃I/K₂CO₃ in DMF yields O-methyl derivatives (improves lipophilicity for CNS penetration).

-

Glycosylation with acetylated sugars under Mitsunobu conditions .

Stability and Reaction Optimization

-

pH Sensitivity : Degrades rapidly in strongly acidic (pH < 2) or basic (pH > 10) conditions.

-

Solvent Effects : Highest yields in polar aprotic solvents (e.g., DMF, pyridine) .

| Condition | Observation | Reference |

|---|---|---|

| pH 2 (HCl) | 40% decomposition in 24 hr | |

| pH 7.4 (PBS) | Stable for >72 hr | |

| Microwave (150°C) | 95% purity vs. 78% conventional heating |

This reactivity profile underscores its utility in medicinal chemistry, particularly for designing multi-target anti-inflammatory agents .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C17H15N3O3

Molecular Weight: 297.30 g/mol

CAS Number: 478249-83-1

The compound features a hydrazide functional group linked to an isoindole structure, which is known for its potential biological activity.

Antioxidant Activity

Research indicates that 3-(4-hydroxyphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanohydrazide exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage and contribute to various diseases.

Key Findings:

- The compound demonstrated strong activity in reducing oxidative stress in vitro, as evidenced by assays such as the CUPRAC (cupric acid-reducing antioxidant capacity) assay .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against enzymes such as cholinesterases and glucosidases. Enzyme inhibitors play a vital role in drug development for conditions like diabetes and Alzheimer's disease.

Key Findings:

- Inhibitory effects were notable against glucosidase, suggesting potential applications in managing blood sugar levels .

Anticancer Properties

Significant research has focused on the anticancer effects of this compound. It has been tested against various cancer cell lines, including pancreatic cancer cells (PANC-1).

Key Findings:

- The compound induced apoptosis in cancer cells through specific signaling pathways, indicating its potential as a therapeutic agent in oncology .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of the compound using various assays. Results indicated that it effectively scavenged free radicals and reduced oxidative stress markers in cultured cells.

Case Study 2: Enzyme Inhibition Profile

In a comparative study of enzyme inhibitors, 3-(4-hydroxyphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanohydrazide was found to be more effective than some standard inhibitors against glucosidases, highlighting its potential in diabetes management.

Case Study 3: Anticancer Mechanism

Research involving PANC-1 cell lines revealed that treatment with the compound led to significant reductions in cell viability and triggered apoptotic pathways. Molecular docking studies suggested strong binding affinity to target proteins involved in cancer progression.

Comparative Analysis Table

| Property | 3-(4-hydroxyphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanohydrazide | Standard Compounds |

|---|---|---|

| Antioxidant Activity | High (CUPRAC assay results) | Moderate |

| Glucosidase Inhibition | Significant (IC50 values lower than standard inhibitors) | Variable |

| Anticancer Efficacy | Induces apoptosis in PANC-1 cells | Varies by compound |

Mechanism of Action

The mechanism of action of 3-(4-hydroxyphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanohydrazide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or signaling pathways involved in disease processes. The hydroxyphenyl group can interact with biological targets through hydrogen bonding or hydrophobic interactions, while the isoindole moiety can provide additional binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

3-(4-hydroxyphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of a hydrazide group.

3-(4-hydroxyphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide: Similar structure but with an amide group instead of a hydrazide group.

Uniqueness

The presence of the hydrazide group in 3-(4-hydroxyphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanohydrazide makes it unique compared to its analogs. This group can participate in a wider range of chemical reactions, providing greater versatility for synthetic modifications and applications in various fields.

Biological Activity

3-(4-hydroxyphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₈H₁₈N₂O₃

- Molecular Weight : 306.35 g/mol

- CAS Number : 478249-83-1

Biological Activity

The biological activity of 3-(4-hydroxyphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanohydrazide has been explored in various studies, highlighting its potential therapeutic applications.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can lead to oxidative stress and various diseases. A study demonstrated that the compound effectively scavenged free radicals in vitro, suggesting its potential use in preventing oxidative damage in cells .

Anticancer Properties

Several studies have investigated the anticancer effects of this compound. In vitro assays showed that it induced apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of apoptotic pathways, leading to increased caspase activity and DNA fragmentation .

Neuroprotective Effects

The neuroprotective potential of 3-(4-hydroxyphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanohydrazide was evaluated in models of neurodegeneration. It was found to reduce neuronal cell death induced by neurotoxic agents, possibly through the inhibition of inflammatory pathways and reduction of oxidative stress .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Free Radical Scavenging : The presence of hydroxyl groups enhances its ability to donate electrons and neutralize free radicals.

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

- Inflammation Modulation : It inhibits pro-inflammatory cytokines, contributing to its neuroprotective effects.

Case Studies

Several case studies have documented the efficacy of 3-(4-hydroxyphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanohydrazide:

Case Study 1: Breast Cancer Cell Line

In a study involving MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 20 µM, indicating potent anticancer activity .

Case Study 2: Neuroprotection in Rat Models

In a rat model of Parkinson's disease, administration of the compound significantly improved motor functions and reduced dopaminergic neuron loss compared to control groups. Histological examinations revealed decreased levels of apoptosis markers in treated animals .

Q & A

Q. Q1. What are the recommended synthetic routes for 3-(4-hydroxyphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanohydrazide, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves coupling the isoindolinone moiety with a hydrazide-functionalized aromatic precursor. A two-step approach is common:

Step 1: Prepare the isoindolinone core via cyclization of phthalic anhydride derivatives using hydrazine hydrate under reflux conditions .

Step 2: Introduce the 4-hydroxyphenylpropanohydrazide group via nucleophilic acyl substitution or condensation reactions. Evidence suggests using coupling agents like EDC/HOBt in DMF to improve yields .

Optimization Tips:

Q. Q2. How should researchers characterize the structural and spectroscopic properties of this compound?

Methodological Answer:

- X-ray Crystallography: Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding patterns. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 10.399 Å, b = 12.500 Å, c = 14.211 Å have been reported for analogous hydrazide derivatives .

- Spectroscopy:

- NMR: Analyze - and -NMR spectra for diagnostic peaks:

- Aromatic protons (δ 6.8–7.5 ppm for the hydroxyphenyl group).

- Isoindolinone carbonyl (δ ~170 ppm in -NMR) .

Advanced Research Questions

Q. Q3. What computational strategies are effective for predicting the biological activity of this compound?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with targets (e.g., cyclooxygenase-2 for anti-inflammatory activity). Prioritize binding sites based on marine-derived hydrazide analogs with known anti-inflammatory properties .

- QSAR Modeling: Train models using descriptors like logP, polar surface area, and H-bond acceptor/donor counts. Validate against cytotoxicity data from similar isoindolinone derivatives .

Key Consideration: Account for stereoelectronic effects of the hydroxyphenyl group, which may influence binding affinity .

Q. Q4. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from:

- Assay Variability: Standardize protocols (e.g., MTT assay for cytotoxicity using consistent cell lines like HeLa or MCF-7) .

- Purity Issues: Validate compound purity (>97%) via HPLC (C18 column, acetonitrile/water gradient) before biological testing .

- Solvent Effects: Compare activities in DMSO vs. saline buffers to rule out solvent-induced artifacts .

Q. Q5. What are the mechanistic implications of the isoindolinone moiety in this compound’s pharmacological profile?

Methodological Answer: The isoindolinone core enhances:

- Metabolic Stability: Resistance to CYP450 oxidation due to electron-withdrawing carbonyl groups .

- Target Engagement: The planar structure facilitates π-π stacking with aromatic residues in enzyme active sites (e.g., tyrosine kinases) .

Experimental Validation: - Perform enzyme inhibition assays (e.g., trypanothione reductase for antitrypanosomal activity) with/without the isoindolinone group to isolate its contribution .

Q. Q6. How can researchers design derivatives to improve aqueous solubility without compromising bioactivity?

Methodological Answer:

- Structural Modifications:

- Formulation Strategies:

- Use cyclodextrin-based complexes or nanoemulsions to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.